4,7-Dihydro-2-phenyl-1,3-dioxepin
Overview
Description
4,7-Dihydro-2-phenyl-1,3-dioxepin is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol It is a heterocyclic compound containing a dioxepin ring, which is a seven-membered ring with two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dihydro-2-phenyl-1,3-dioxepin can be synthesized through the reaction of 2-butene-1,4-diol with benzaldehyde . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxepin ring. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade equipment. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydro-2-phenyl-1,3-dioxepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
4,7-Dihydro-2-phenyl-1,3-dioxepin has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4,7-Dihydro-2-phenyl-1,3-dioxepin involves its interaction with various molecular targets and pathways. For example, during oxidation, the compound undergoes hydrogen abstraction by peroxyl radicals, leading to the formation of oxidized products . The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
4,7-Dihydro-2-phenyl-1,3-dioxepin can be compared with other similar compounds, such as:
4,7-Dihydro-1,3-dioxepin: A similar compound with a different substitution pattern.
2-Phenyl-4,7-dihydro-1,3-dioxepine: Another related compound with slight structural variations.
2-Butene-1,4-diol: A precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-phenyl-4,7-dihydro-1,3-dioxepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11/h1-7,11H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRPAFPCDLXMFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293884 | |
Record name | 4,7-Dihydro-2-phenyl-1,3-dioxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2568-24-3 | |
Record name | NSC92787 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,7-Dihydro-2-phenyl-1,3-dioxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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